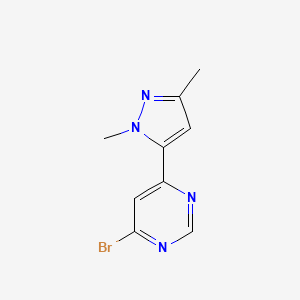

4-bromo-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine

Description

Properties

IUPAC Name |

4-bromo-6-(2,5-dimethylpyrazol-3-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4/c1-6-3-8(14(2)13-6)7-4-9(10)12-5-11-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLKEEAPBJSMNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=CC(=NC=N2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C9H9BrN4

- Molecular Weight : 253.1 g/mol

- Purity : Typically ≥95% .

The compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Notably, it has been identified as a potential inhibitor of alcohol dehydrogenase, an enzyme involved in alcohol metabolism. This inhibition can have implications for treating alcohol-related disorders .

1. Anti-inflammatory Properties

Research indicates that derivatives of pyrazole, including 4-bromo-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine, demonstrate significant anti-inflammatory effects. Studies have shown that certain pyrazole derivatives exhibit selective COX-2 inhibitory activity, which is crucial for developing anti-inflammatory drugs. For instance:

| Compound | COX-2 Inhibition (IC50) | Selectivity Index |

|---|---|---|

| 125a | 0.034 μM | 353.8 |

| 125b | 0.052 μM | >200 |

These compounds were found to inhibit carrageenan-induced paw edema in rats, suggesting their potential as safe anti-inflammatory agents .

2. Antitumor Activity

The compound's structural similarities to known antitumor agents suggest potential anticancer properties. Studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cell lines by arresting the cell cycle in the G0/G1 phase. For example:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 10 | MCF-7 | 0.31 |

| 12 | A549 | 0.50 |

These findings indicate that modifications to the pyrazole structure can enhance antitumor activity .

3. Antimicrobial Effects

Some studies have also explored the antimicrobial properties of pyrazole derivatives, including this compound. The antibacterial and antifungal activities were evaluated against various pathogens, showing promising results that warrant further investigation .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Synthesis and Evaluation : A series of substituted pyrazoles were synthesized and screened for their biological activities. The most potent compounds exhibited significant inhibition of inflammation and showed low ulcerogenic liability .

- In Vivo Studies : In vivo models demonstrated the efficacy of these compounds in reducing inflammation without significant side effects on gastrointestinal health .

Scientific Research Applications

Anticancer Activity

Research indicates that 4-bromo-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited tumor growth in xenograft models of breast cancer, highlighting its potential as a lead compound in anticancer drug discovery .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting specific cytokines involved in chronic inflammation.

Case Study:

In vitro studies reported in Biochemical Pharmacology showed that the compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) .

Organic Electronics

4-Bromo-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine has potential applications in organic electronics due to its electronic properties. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Research Findings:

Research conducted by Advanced Functional Materials highlighted the use of this compound in fabricating high-performance organic semiconductors with enhanced charge mobility and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Pyrimidine Core

The bromine atom at position 4 distinguishes this compound from analogs with alternative halogens or functional groups. For example:

- Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione, ) shares a bromine substituent but positions it on a pyrimidinedione scaffold, enhancing herbicidal activity through hydrogen bonding interactions .

- Compound 40 () features a 4-chlorophenyl group on an isoxazole-pyrazole hybrid, where chlorine’s lower electronegativity compared to bromine may reduce reactivity in nucleophilic substitutions .

Table 1: Substituent Comparison on Pyrimidine/Related Cores

Pyrazole Substituent Variations

The 1,3-dimethylpyrazole group at position 6 contributes steric bulk and moderate lipophilicity. Contrasting examples include:

- 4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (), which replaces dimethyl groups with a tetrahydropyran-protected boronate, enabling Suzuki-Miyaura cross-coupling reactions .

- Compound 4i/4j () integrates tetrazolyl and coumarin substituents on pyrimidinones, demonstrating how extended conjugation impacts bioactivity in heterocyclic systems .

Table 2: Pyrazole-Modified Analogues

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step approach:

- Step 1: Preparation of a halogenated pyrimidine intermediate, often 4-bromo-6-chloropyrimidine or 4,6-dihalopyrimidine.

- Step 2: Introduction of the 1,3-dimethyl-1H-pyrazol-5-yl group at the 6-position of the pyrimidine via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

- Step 3: Purification and characterization of the final product.

Preparation of the Halogenated Pyrimidine Intermediate

The starting material is often a dichloropyrimidine or dibromopyrimidine derivative. For example, the preparation of 5-(4-bromophenyl)-4,6-dichloropyrimidine has been reported using a solid acid-catalyzed reaction of p-bromophenylacetic acid with methanol, followed by chlorination steps involving phosgene derivatives and N,N-dimethylaminopyridine as a catalyst. This process includes refluxing, filtration, solvent removal, and extraction steps to isolate the intermediate.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | p-Bromophenylacetic acid, solid acid catalyst, methanol, reflux 5-6 h | Formation of intermediate 1 |

| 2 | Sodium methoxide, dimethyl carbonate, nitrogen atmosphere, 70-80 °C, 4-8 h | Conversion to intermediate 2 |

| 3 | Formamidine hydrochloride, 20-30 °C, 15-17 h | Formation of intermediate 3 |

| 4 | Toluene, N,N-dimethylaminopyridine, solid phosgene, 20-105 °C, 3-5 h | Chlorination step to obtain dichloropyrimidine |

This method highlights the importance of controlled temperature and atmosphere (nitrogen) to ensure selective chlorination and substitution.

Introduction of the 1,3-Dimethyl-1H-pyrazol-5-yl Group

The key step involves the substitution of a halogen (typically chlorine at the 6-position) on the pyrimidine ring with the pyrazole moiety. Two main methods are used:

Nucleophilic Aromatic Substitution (SNAr)

- The 2,4,6-trichloropyrimidine or 4,6-dichloropyrimidine can undergo nucleophilic aromatic substitution with 1,3-dimethyl-1H-pyrazol-5-yl nucleophile.

- The reaction is often carried out under basic conditions (e.g., cesium carbonate) and microwave heating at around 80 °C to facilitate substitution at the 6-position.

- This method is efficient for introducing pyrazole substituents with good regioselectivity.

Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig)

- Palladium-catalyzed cross-coupling reactions are widely used for the formation of C-N or C-C bonds in heterocyclic chemistry.

- For example, coupling of 4-bromo-6-chloropyrimidine with 1,3-dimethylpyrazole using palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases and suitable solvents can afford the target compound.

- This method allows for milder conditions and higher functional group tolerance.

Representative Synthetic Route

A concise synthetic route based on the literature is as follows:

| Step | Reagents/Conditions | Product/Intermediate |

|---|---|---|

| 1 | Cyclization of ethyl benzoylacetate with urea; chlorination with POCl3 and DMF catalyst | 2,4,6-Trichloropyrimidine |

| 2 | Controlled hydrolysis with NaOH in aqueous 1,4-dioxane | 4,6-Dichloro-2-hydroxypyrimidine |

| 3 | Nucleophilic substitution with 1,3-dimethyl-1H-pyrazol-5-yl under microwave heating, cesium carbonate base | 4-Bromo-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine |

This route emphasizes the use of microwave heating to accelerate substitution and improve yields.

Key Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Methanol, toluene, DMF, 1,4-dioxane | Solvent choice affects solubility and reaction rate |

| Catalyst/Base | Solid acid catalyst, sodium methoxide, cesium carbonate | Catalysts for chlorination and bases for substitution |

| Temperature | 20-110 °C (reflux to microwave heating) | Controlled heating critical for selectivity |

| Atmosphere | Nitrogen or inert atmosphere | Prevents oxidation or side reactions |

| Reaction Time | 4-17 hours | Dependent on step and reagents |

Optimization of these parameters is crucial for maximizing yield and purity.

Analytical and Characterization Data

The intermediates and final products are characterized by:

- Elemental analysis confirming molecular composition.

- Spectral data : NMR (1H and 13C), IR, and mass spectrometry to confirm structure.

- Chromatographic purity assessed by HPLC or TLC.

For example, the disappearance of amino group signals in IR and appearance of azomethine protons in NMR confirm substitution steps.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed chlorination | p-Bromophenylacetic acid, solid acid catalyst, methanol reflux | High selectivity for halogenation | Requires careful temperature control |

| Nucleophilic substitution | 1,3-Dimethyl-1H-pyrazol-5-yl, cesium carbonate, microwave heating | Efficient, regioselective | Requires strong base |

| Pd-catalyzed cross-coupling | Pd catalyst, base, pyrazole derivative, inert atmosphere | Mild conditions, broad scope | Catalyst cost, sensitivity to air/moisture |

Q & A

Basic Research Question

- NMR : H NMR confirms methyl groups on the pyrazole (δ 2.5–3.0 ppm) and pyrimidine protons (δ 8.0–8.5 ppm). Discrepancies in coupling constants may arise from solvent polarity effects; use DMSO-d₆ for enhanced resolution .

- Mass Spectrometry (HRMS) : ESI-HRMS identifies the molecular ion peak ([M+H]⁺) with <2 ppm error. Contradictions in fragmentation patterns require isotopic labeling (e.g., N) to trace cleavage pathways .

- IR Spectroscopy : Resolve ambiguous C-Br stretches (550–600 cm⁻¹) by comparing with DFT-calculated vibrational spectra .

How can researchers reconcile discrepancies between computational binding affinity predictions and experimental IC₅₀ values?

Advanced Research Question

Discrepancies often stem from solvation effects or target flexibility. Mitigation strategies include:

- Explicit Solvent Models : Use MM/GBSA or MM/PBSA in MD simulations to account for water-mediated interactions, which are critical for bromine’s hydrophobic contacts .

- Ensemble Docking : Dock to multiple receptor conformations (e.g., from NMR or MD snapshots) to capture conformational changes induced by the pyrimidine core .

- Experimental Validation : Surface plasmon resonance (SPR) provides kinetic data (kₒₙ/kₒff) to validate AutoDock Vina’s static binding energy estimates .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how are false positives minimized?

Advanced Research Question

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor pyrimidine’s interaction with kinases or proteases. Include a counter-screen with bromine-free analogs to isolate halogen-bonding effects .

- Cellular Uptake Studies : LC-MS/MS quantifies intracellular concentrations, controlling for false positives from membrane impermeability .

- Cytotoxicity Controls : Normalize activity data against MTT assay results to distinguish target-specific effects from general toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.